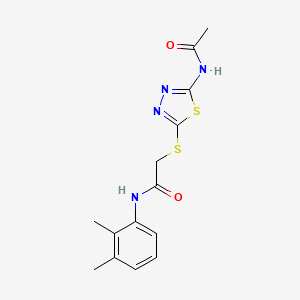

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S2/c1-8-5-4-6-11(9(8)2)16-12(20)7-21-14-18-17-13(22-14)15-10(3)19/h4-6H,7H2,1-3H3,(H,16,20)(H,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNLASIKPHQZIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions.

Introduction of the Acetamido Group: The acetamido group is introduced by acetylation of the thiadiazole intermediate using acetic anhydride.

Thioether Formation: The thiadiazole derivative is then reacted with 2,3-dimethylphenylacetyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The acetamido group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or alcohols; typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Oxidized derivatives of the thiadiazole ring.

Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

Substitution: Substituted derivatives with various functional groups replacing the acetamido group.

Scientific Research Applications

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

Chemical Reactivity: The thiadiazole ring and acetamido group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Key Findings and Implications

Bulkier Groups: The 2,3-dimethylphenyl group in the target compound may improve binding pocket occupancy compared to smaller substituents like ethylthio in 5a.

Heterocycle Influence: Thiadiazoles generally exhibit broader antimicrobial activity than oxadiazoles, likely due to sulfur’s electronegativity and hydrogen-bond acceptor capacity . Quinazolinones (e.g., Compound 5) show high thermal stability (melting points >250°C), suggesting utility in formulations requiring heat resistance .

Synthetic Feasibility: Thiadiazole derivatives are typically synthesized via cyclization of thiosemicarbazides, while quinazolinones require multi-step condensation . The target compound’s synthesis route remains unspecified in the evidence.

Biological Activity

The compound 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a novel thiadiazole derivative with significant potential in pharmaceutical applications. Its unique structural features contribute to its biological activity, particularly in enzyme inhibition and therapeutic uses. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 365.4 g/mol. The presence of the thiadiazole ring and acetamido groups enhances its interaction with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Thiadiazole Ring | Five-membered heterocyclic structure containing nitrogen and sulfur. |

| Acetamido Groups | Two acetamido substituents that may influence biological activity. |

| Dimethylphenyl Group | Enhances lipophilicity and potential receptor interactions. |

The biological activity of this compound primarily involves interactions with specific enzymes and proteins. The thiadiazole moiety can form hydrogen bonds and engage in hydrophobic interactions with target sites, leading to enzyme inhibition.

Key Mechanisms

- Enzyme Inhibition : The compound inhibits various enzymes through competitive binding at their active sites.

- Protein Interactions : It may alter protein conformation or function by binding to allosteric sites.

- Apoptosis Induction : Certain derivatives have shown the ability to induce apoptosis in cancer cells, highlighting their potential in oncology.

Biological Activity

Research on this compound has revealed several promising biological activities:

Antimicrobial Activity

Studies indicate that compounds similar to 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide exhibit significant antimicrobial properties against various pathogens.

Anticancer Properties

Case studies demonstrate that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa and A549. The IC50 values for some derivatives have been reported as low as 6.09 μM, indicating potent anticancer activity.

| Compound | IC50 (μM) | Target |

|---|---|---|

| Derivative A | 6.09 | PTP1B |

| Derivative B | 8.66 | PTP1B |

| Derivative C | 32.2 | HCV NS5B |

Case Studies

- Antileishmanial Activity : Research has shown that this compound exhibits antileishmanial properties, effectively inhibiting the growth of Leishmania parasites.

- Inhibition of Tumor Growth : In vivo studies demonstrated that specific derivatives significantly reduced tumor size in xenograft models.

Structure-Activity Relationship (SAR)

Investigating the SAR of this compound reveals how modifications affect its biological activity:

- Substitutions on the thiadiazole ring can enhance potency against specific targets.

- The nature of the phenyl group influences lipophilicity and receptor binding affinity.

Q & A

Q. What synthetic routes and reaction conditions are optimal for preparing 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide?

The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core. Key steps include:

- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) to generate the 1,3,4-thiadiazole scaffold .

- Thioether linkage : Alkylation of the thiadiazole sulfur atom with 2-chloro-N-(2,3-dimethylphenyl)acetamide using potassium carbonate (K₂CO₃) in acetone or DMF at 60–80°C .

- Acylation : Introduction of the acetamido group via reaction with acetyl chloride in anhydrous dichloromethane (DCM) .

Critical parameters : - Solvent choice (polar aprotic solvents like DMF enhance nucleophilic substitution).

- Temperature control (60–80°C prevents side reactions like oxidation).

- Catalyst use (KI or NaI improves alkylation efficiency) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological approach :

- ¹H/¹³C NMR : Confirm the presence of the 2,3-dimethylphenyl group (aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.5 ppm) and thiadiazole-acetamide backbone (amide NH at δ 10.2–10.5 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 378.08 for C₁₅H₁₈N₄O₂S₂) .

- Elemental analysis : Validate C, H, N, S content (e.g., C: 47.35%, H: 4.76%, N: 14.73%, S: 16.85%) .

Pitfalls : Impurities from incomplete acylation or residual solvents (e.g., DMF) require rigorous purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What solubility and stability parameters are critical for in vitro bioassays?

- Solubility :

- Polar solvents: Soluble in DMSO (>10 mg/mL) and DMF; sparingly soluble in water (<0.1 mg/mL).

- Stability: Hydrolytically stable in pH 4–8 buffers for 24h at 25°C; degrades in alkaline conditions (pH >10) due to thioether cleavage .

Recommendations : Use DMSO stock solutions (10 mM) diluted in assay buffers (≤1% DMSO final) to avoid solvent interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives?

Case study : Conflicting antimicrobial vs. anticancer activity reports for analogs. Resolution strategies :

- Assay standardization : Compare minimum inhibitory concentration (MIC) protocols (e.g., broth microdilution vs. agar diffusion) .

- Structural analogs : Test substituent effects (e.g., replacing 2,3-dimethylphenyl with 4-fluorophenyl enhances antibacterial activity by 3-fold ).

- Target specificity : Use molecular docking to differentiate binding to bacterial dihydrofolate reductase vs. human kinases .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

Stepwise approach :

Core modifications : Synthesize analogs with substituted thiadiazoles (e.g., 1,2,4-thiadiazole vs. 1,3,4-thiadiazole) .

Substituent screening : Test electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the phenyl ring .

Bioisosteric replacement : Replace the thioether linkage with sulfoxide or sulfone groups to modulate reactivity .

Analytical tools :

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

Root causes :

- Pharmacokinetics : Poor oral bioavailability due to low LogP (1.8–2.2) and high plasma protein binding (>90%) .

- Metabolic instability : Rapid hepatic glucuronidation of the acetamido group observed in rodent models .

Mitigation strategies : - Prodrug design : Mask the acetamide as a pivaloyloxymethyl ester to enhance absorption .

- Formulation optimization : Use nanoparticle carriers (e.g., PLGA) to improve half-life .

Q. What advanced techniques are used to elucidate the mechanism of action?

- Molecular docking : Simulate binding to targets like COX-2 or tubulin (docking score ≤−8.5 kcal/mol suggests strong affinity) .

- Transcriptomics : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG ≤−10 kJ/mol indicates favorable interactions) .

Q. How should researchers design experiments to validate target engagement in cellular models?

Protocol :

Gene knockdown : Use siRNA targeting hypothesized receptors (e.g., EGFR) to confirm loss of compound activity .

Cellular thermal shift assay (CETSA) : Monitor protein stabilization post-treatment to confirm target binding .

Fluorescent probes : Synthesize a BODIPY-labeled analog for confocal imaging of intracellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.